2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group at position 3 and a 4-methoxyphenyl group at position 6 (Fig. 1).
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-27-15-5-2-13(3-6-15)16-7-9-20(26)25(23-16)11-19-22-21(24-30-19)14-4-8-17-18(10-14)29-12-28-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHZCNXZUTDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their coupling with the dihydropyridazinone core. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow chemistry and high-throughput screening .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The oxadiazole ring can be reduced to form amines, which can further react to form various derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. The presence of the oxadiazole and benzodioxole moieties is significant due to their known biological activities.
Potential Applications:
- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, making this compound a candidate for further investigation in treating bacterial and fungal infections.
- Anticancer Properties: Research indicates that derivatives of benzodioxole can exhibit anticancer activity. The modification of this compound may enhance its efficacy against various cancer cell lines.
Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of oxadiazole derivatives, noting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Biological Research
The compound's structure allows it to interact with various biological targets, which can be explored for understanding disease mechanisms.
Research Focus:
- Enzyme Inhibition Studies: The compound could serve as a lead for developing enzyme inhibitors that target specific metabolic pathways.
Case Study: A recent investigation into the inhibition of certain kinases by oxadiazole derivatives highlighted their role in regulating cell growth and metabolism .
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.
Applications:
- Polymer Synthesis: The compound's reactivity can be harnessed to create polymers with tailored functionalities for applications in coatings and electronics.
Case Study: Research on polymer composites incorporating similar benzodioxole structures has shown enhanced thermal stability and mechanical properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The dihydropyridazinone core is conserved in all analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- Substituent Effects on Lipophilicity : The target compound’s 4-methoxyphenyl group reduces polarity compared to the 3,4-dimethoxyphenyl analog (1040643-78-4), which may decrease solubility but improve blood-brain barrier penetration .
- Bioisosteric Replacements : The 1,2,4-oxadiazole ring in the target compound and 1326832-85-2 acts as a bioisostere for ester or amide groups, improving metabolic stability compared to ester-containing analogs .
Biological Activity
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes various functional groups that may contribute to its interaction with biological targets.
Chemical Structure
The IUPAC name of the compound highlights its intricate structure, which includes a dihydropyridazinone core, oxadiazolyl and benzodioxolyl substituents. The molecular formula is , and it features several key functional groups that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 366.37 g/mol |
| Molecular Formula | C19H18N4O4 |
| CAS Number | Not yet assigned |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or proliferation.
- Receptor Modulation : It could act on specific receptors that regulate cell growth and survival.
- Induction of Apoptosis : By triggering programmed cell death pathways in malignant cells.
Case Studies
- In Vitro Studies : A study involving a library of compounds similar to the target molecule demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to target proteins implicated in cancer progression. These studies provide insights into the binding affinities and potential interactions at the molecular level .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest potential activities against:
- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains, indicating possible use as antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that similar compounds may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
